CB-25

Übersicht

Beschreibung

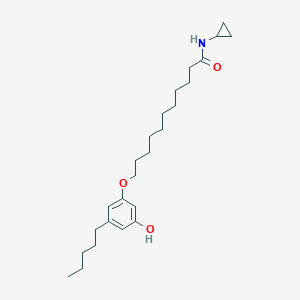

CB-25 ist eine Verbindung, die für ihre Wechselwirkung mit Cannabinoid-Rezeptoren bekannt ist. Es ist ein partieller Agonist-Ligand von CB1-Cannabinoid-Rezeptoren, was bedeutet, dass es diese Rezeptoren aktivieren kann, aber nicht in vollem Umfang. Diese Verbindung wurde auf ihre Fähigkeit untersucht, die durch Forskolin induzierte Bildung von cyclischem Adenosinmonophosphat (cAMP) in Krebszellen zu verstärken .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die wichtigsten Schritte umfassen:

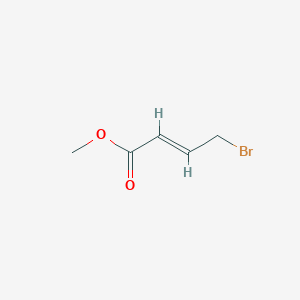

Bildung der Kernstruktur: Dies beinhaltet die Reaktion eines Cyclopropylamins mit einem geeigneten Phenolderivat.

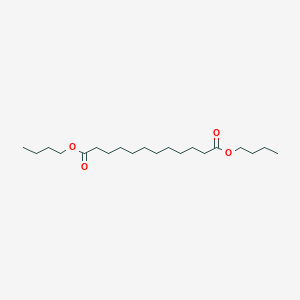

Veretherung: Das Phenolderivat wird dann mit einem langkettigen Alkylhalogenid verethert, um die gewünschte Etherbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich ähnliche synthetische Wege, aber in größerem Maßstab befolgen. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren, sowie die Implementierung von Reinigungsschritten wie Umkristallisation oder Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an der phenolischen Hydroxylgruppe auftreten und zur Bildung von Chinonen führen.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe in der Amidbindung auftreten.

Substitution: Nucleophile Substitutionsreaktionen können an der Etherbindung auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid können eingesetzt werden.

Hauptprodukte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Ethern.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Ligand in Studien mit Cannabinoid-Rezeptoren verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege untersucht, insbesondere auf solche, die cAMP betreffen.

Medizin: Wird aufgrund seiner Fähigkeit, cAMP-Spiegel zu modulieren, auf seine potenziellen therapeutischen Wirkungen bei der Krebsbehandlung untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel, die auf Cannabinoid-Rezeptoren abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an CB1-Cannabinoid-Rezeptoren bindet. Diese Bindung führt zur Aktivierung dieser Rezeptoren, was wiederum die Produktion von cAMP innerhalb der Zelle moduliert. Die Erhöhung der cAMP-Spiegel kann verschiedene zelluläre Prozesse beeinflussen, einschließlich Zellproliferation und Apoptose. Die beteiligten molekularen Zielstrukturen umfassen die CB1-Rezeptoren und die nachgeschalteten Signalwege, die mit cAMP verbunden sind .

Wissenschaftliche Forschungsanwendungen

CB-25 has several applications in scientific research, including:

Chemistry: Used as a ligand in studies involving cannabinoid receptors.

Biology: Studied for its effects on cellular signaling pathways, particularly those involving cAMP.

Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to modulate cAMP levels.

Industry: Potential applications in the development of new pharmaceuticals targeting cannabinoid receptors.

Wirkmechanismus

Target of Action

CB-25 exhibits high affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

This compound behaves as an inverse agonist for the CB1 receptor . An inverse agonist not only blocks the action of the agonist but also induces a pharmacological response opposite to that agonist. This interaction with its targets leads to changes in the cellular functions regulated by these receptors.

Pharmacokinetics

Its solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CB-25 involves several steps, starting with the preparation of the core structure. The key steps include:

Formation of the core structure: This involves the reaction of a cyclopropylamine with an appropriate phenol derivative.

Etherification: The phenol derivative is then etherified with a long-chain alkyl halide to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

CB-25 can undergo several types of chemical reactions, including:

Oxidation: This reaction can occur at the phenolic hydroxyl group, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbonyl group in the amide linkage.

Substitution: Nucleophilic substitution reactions can occur at the ether linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ethers.

Vergleich Mit ähnlichen Verbindungen

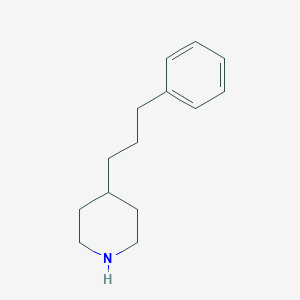

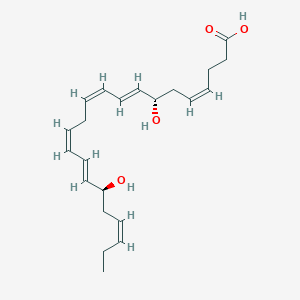

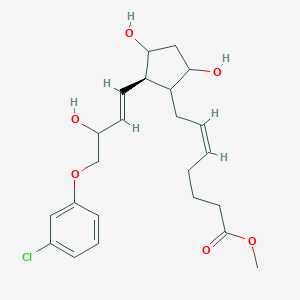

CB-25 kann mit anderen Cannabinoid-Rezeptor-Liganden verglichen werden, wie zum Beispiel:

Δ9-Tetrahydrocannabinol (THC): Die primäre psychoaktive Komponente von Cannabis, die auch an CB1-Rezeptoren bindet, jedoch mit unterschiedlicher Wirksamkeit und Potenz.

Anandamid (AEA): Ein endogenes Cannabinoid, das als voller Agonist an CB1-Rezeptoren wirkt.

Cannabidiol (CBD): Eine weitere Komponente von Cannabis, die einen anderen Wirkmechanismus hat und nicht stark an CB1-Rezeptoren bindet.

Einzigartigkeit

This compound ist einzigartig in seiner partiellen Agonistenaktivität an CB1-Rezeptoren, die es ihm ermöglicht, die Rezeptoraktivität zu modulieren, ohne sie vollständig zu aktivieren. Diese Eigenschaft kann bei therapeutischen Anwendungen von Vorteil sein, bei denen eine vollständige Aktivierung des Rezeptors zu unerwünschten Nebenwirkungen führen kann .

Eigenschaften

IUPAC Name |

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO3/c1-2-3-10-13-21-18-23(27)20-24(19-21)29-17-12-9-7-5-4-6-8-11-14-25(28)26-22-15-16-22/h18-20,22,27H,2-17H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHZHCKWTBGPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)OCCCCCCCCCCC(=O)NC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470105 | |

| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869376-63-6 | |

| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of CB-25 binding to its target?

A1: Research indicates that this compound may counteract both phases of formalin-induced nociception in vivo []. Further research is necessary to fully understand the downstream effects and signaling pathways influenced by this compound upon binding to its target.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula for this compound (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide) is C23H37NO3, and its molecular weight is 375.55 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research articles do not explicitly detail spectroscopic data for this compound, such information could be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Q4: How does this compound perform under various environmental conditions?

A4: The provided research does not specifically address the material compatibility or stability of this compound under different environmental conditions. Further research is necessary to determine its behavior under various temperatures, pH levels, and exposure to light or oxygen.

Q5: Does this compound exhibit any catalytic properties?

A5: Based on the provided research, there is no evidence suggesting that this compound possesses catalytic properties.

Q6: Have computational methods been employed to study this compound?

A6: Researchers utilized molecular modeling and docking simulations to investigate the interaction between this compound and the main protease (Mpro) of SARS-CoV-2 []. This study aimed to identify potential inhibitors of Mpro, a promising drug target for COVID-19 therapy.

Q7: How do structural modifications of this compound impact its activity and potency?

A7: The provided research does not provide specific details regarding the SAR of this compound. Further studies involving the synthesis and evaluation of this compound analogs are needed to establish the relationship between its structure and biological activity.

Q8: What is the safety profile of this compound?

A8: While the research suggests that this compound has a higher 50% lethal dose (LD50) compared to the known Mpro inhibitor GC376, indicating low toxicity [], further preclinical and clinical studies are essential to comprehensively assess its safety profile.

Q9: What is known about the pharmacokinetics of this compound?

A9: Detailed pharmacokinetic studies exploring the absorption, distribution, metabolism, and excretion (ADME) of this compound are currently lacking in the provided research.

Q10: Are there known resistance mechanisms associated with this compound?

A10: The development of resistance to drugs is a complex process, and the provided research does not offer information regarding resistance mechanisms associated with this compound.

Q11: What toxicological data are available for this compound?

A11: While the research suggests a favorable LD50 compared to a known Mpro inhibitor, a comprehensive toxicological evaluation is crucial to determine potential adverse effects and long-term safety [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)

![Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B106342.png)

![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)

![5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one](/img/structure/B106367.png)